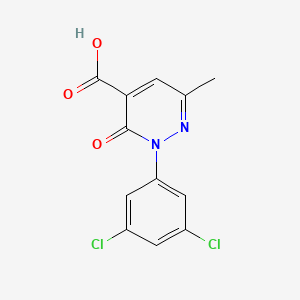![molecular formula C8H6ClNO4S B11785541 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of benzo[d]oxazole derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 4-(hydroxymethyl)benzo[d]oxazole using chlorosulfonic acid or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the hydroxymethyl group would produce a sulfonyl aldehyde or acid.
科学的研究の応用
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is exploited in various chemical transformations and biological applications .
類似化合物との比較
Benzo[d]oxazole-2-sulfonyl chloride: Similar structure but lacks the hydroxymethyl group.
4-Methylbenzo[d]oxazole-2-sulfonyl chloride: Contains a methyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness: 4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the hydroxymethyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts .
特性
分子式 |
C8H6ClNO4S |
|---|---|
分子量 |
247.66 g/mol |
IUPAC名 |
4-(hydroxymethyl)-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-3,11H,4H2 |
InChIキー |
VZIKJGNWGQZALN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)


![3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11785496.png)
![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)


![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)

![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)

![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)
